molecular formula C14H10O3 B112260 3-(2-formylphenyl)benzoic Acid CAS No. 205871-52-9

3-(2-formylphenyl)benzoic Acid

Cat. No. B112260
M. Wt: 226.23 g/mol
InChI Key: NWVOXGWJNSOFTE-UHFFFAOYSA-N
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Description

3-(2-formylphenyl)benzoic Acid is an organic compound with the molecular formula C14H10O3 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .


Synthesis Analysis

The synthesis of compounds similar to 3-(2-formylphenyl)benzoic Acid has been reported in the literature. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-(2-formylphenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a formyl group . The average mass of the molecule is 226.227 Da .

Scientific Research Applications

  • Theoretical Studies and Chemical Properties :

    • A study by Gomes (2009) explored the stability and properties of formylphenol compounds, including calculations related to benzoic acid derivatives. This research contributes to understanding the thermochemical behavior of such compounds.
  • Natural Occurrence and Uses in Food and Cosmetics :

    • Del Olmo, Calzada, and Nuñez (2017) discussed the presence of benzoic acid derivatives, including 3-(2-formylphenyl)benzoic Acid, in foods and cosmetics. Their study highlighted the widespread use and environmental distribution of these compounds, emphasizing their significance in daily life (Del Olmo, Calzada, & Nuñez, 2017).
  • Biosynthesis in Plants and Bacteria :

    • Hertweck et al. (2001) investigated the biosynthesis of benzoic acid in plants and bacteria, illuminating its role as a building block in natural products. This research offers insights into the pathways that lead to the formation of benzoic acid and its derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
  • Applications in Nanotechnology :

    • Kokuoz et al. (2008) synthesized nanoparticles functionalized with 3-4 formylphenyl benzoic acid ligand. Their research demonstrated the potential of these materials for applications in color tunability and light emission (Kokuoz, DiMaio, Kucera, Evanoff, & Ballato, 2008).
  • Water Purification :

    • Matthews (1990) explored the use of TiO2 suspensions for the purification of water, including the removal of benzoic acid. This study contributes to environmental science by offering methods for water treatment and pollution control (Matthews, 1990).
  • Luminescent Properties and Material Science :

    • Sivakumar et al. (2010) studied lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, examining their photoluminescence. Such research is vital for developing new materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
  • Synthesis and Crystal Structures :

    • The synthesis and study of crystal structures of lanthanide 4-benzyloxy benzoates, which includes investigations into the influence of different groups on luminescent properties, is another significant area of application (Sivakumar et al., 2010).

properties

IUPAC Name

3-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOXGWJNSOFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374689
Record name 3-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-formylphenyl)benzoic Acid

CAS RN

205871-52-9
Record name 3-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205871-52-9
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